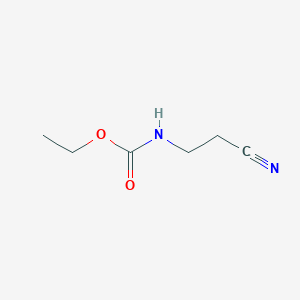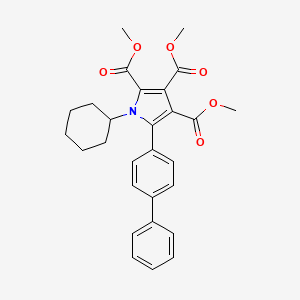
Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate is a complex organic compound featuring a pyrrole ring substituted with biphenyl and cyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of continuous flow reactors. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development and delivery systems.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tetrazoles: Known for their stability and biological activity.
Indole Derivatives: Widely studied for their diverse biological activities.
Biphenyl Compounds: Commonly used in organic synthesis and materials science.
Uniqueness: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
23230-36-6 |
|---|---|
Formule moléculaire |
C28H29NO6 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
trimethyl 1-cyclohexyl-5-(4-phenylphenyl)pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C28H29NO6/c1-33-26(30)22-23(27(31)34-2)25(28(32)35-3)29(21-12-8-5-9-13-21)24(22)20-16-14-19(15-17-20)18-10-6-4-7-11-18/h4,6-7,10-11,14-17,21H,5,8-9,12-13H2,1-3H3 |
Clé InChI |
OJXADSAKLMTMDZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N(C(=C1C(=O)OC)C(=O)OC)C2CCCCC2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


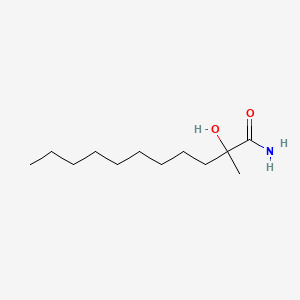


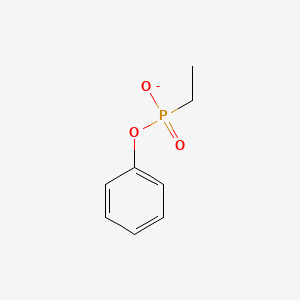
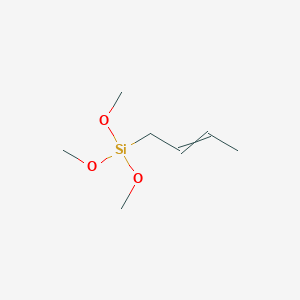


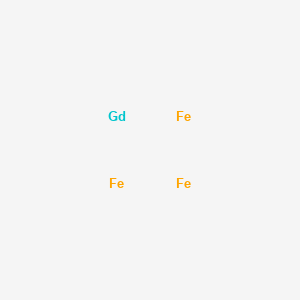
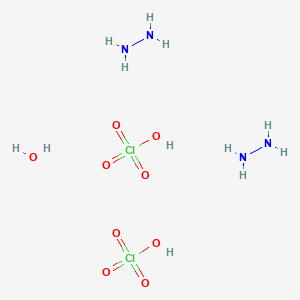

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

